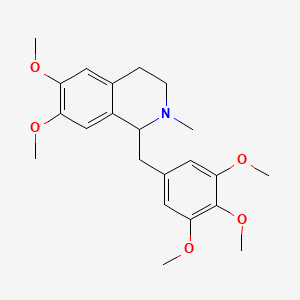

Dabigatran impurity D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

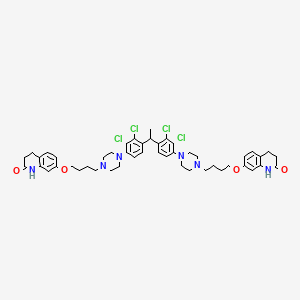

Dabigatran impurity D is an impurity standard of Dabigatran . Dabigatran is an anticoagulant medication belonging to the class of direct thrombin inhibitors . It is used to prevent strokes in those with atrial fibrillation not caused by heart valve issues, as well as deep vein thrombosis and pulmonary embolism in persons who have been treated for 5–10 days with parenteral anticoagulant .

Chemical Reactions Analysis

This compound was subjected to hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress, as per ICH-specified conditions . Under hydrolytic stress conditions, O-dealkylation may occur, and formation of benzimidic acid derivatives was also observed .Applications De Recherche Scientifique

RP-HPLC Method for Determination of Impurities in Dabigatran Etexilate : A study by Nagadeep, Kamaraj, and Arthanareeswari (2015) developed and validated a selective RP-HPLC method for separating and determining potential related impurities of Dabigatran Etexilate (DAB), including starting materials, by-products of synthesis, and degradants. This method is significant for quality control of both drug substance and drug product, highlighting the importance of identifying and controlling impurities like Dabigatran Impurity D in pharmaceuticals (Nagadeep, Kamaraj, & Arthanareeswari, 2015).

LC-MS Analysis for Dabigatran Etexilate Impurity Profile : Research by Arous and Al-Mardini (2018) aimed to develop a sensitive and validated LC-MS method for analyzing Dabigatran Etexilate and estimating its impurity profile. This method allows for separating 22 impurities in APIs from different sources, essential for understanding the stability and degradation profiles of Dabigatran Etexilate (Arous & Al-Mardini, 2018).

Analytical Method Development for Dabigatran Etexilate Related Substances : Nawale, Pol, Puranik, Daud, and Rajkondawar (2018) developed a new RP-HPLC method for quantitative determination of Dabigatran Etexilate (DE) and its impurities. This study emphasizes the importance of precise analytical methods for the assessment of impurities in pharmaceutical dosage forms, ensuring drug safety and efficacy (Nawale et al., 2018).

Mécanisme D'action

Target of Action

Dabigatran, the active metabolite of Dabigatran etexilate, is a potent, competitive, and reversible inhibitor of thrombin . Thrombin plays a central role in the coagulation cascade, converting fibrinogen into fibrin, which forms the structural basis of a blood clot . By inhibiting thrombin, Dabigatran prevents clot formation .

Mode of Action

Dabigatran directly inhibits the activity of thrombin by binding to its active site . This prevents thrombin from converting fibrinogen to fibrin, thereby impairing the clotting process and acting as an anticoagulant . In addition to a direct effect on thrombin activity, Dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Biochemical Pathways

The primary biochemical pathway affected by Dabigatran is the coagulation cascade . By inhibiting thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .

Pharmacokinetics

Dabigatran etexilate is a prodrug that is rapidly absorbed and converted to the active Dabigatran by intestinal and hepatic carboxylesterases . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran’s action is a reduction in blood clot formation . This can help prevent venous thromboembolic events in patients in whom anticoagulation therapy is indicated . It’s important to note that dabigatran impurity d was found in pradaxa® and in all analyzed api exceeded the impurities acceptable limits .

Action Environment

The action of Dabigatran can be influenced by various environmental factors. For example, the absorption and bioavailability of Dabigatran can be affected by the pH of the gastrointestinal tract . Additionally, renal function can impact the clearance of Dabigatran, with reduced renal function leading to increased plasma concentrations of the drug . It’s also worth noting that Dabigatran etexilate is a substrate of P-glycoprotein (P-gp), and therefore, drugs that inhibit or induce P-gp can affect the absorption and elimination of Dabigatran .

Safety and Hazards

Handling Dabigatran impurity D requires avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Dabigatran Impurity D are not fully understood due to limited research. As an impurity of Dabigatran, it may share some biochemical characteristics with the parent compound. Dabigatran is known to interact with thrombin, a key enzyme in the coagulation cascade . The nature of these interactions is likely to be competitive and reversible .

Cellular Effects

Dabigatran, the parent compound, is known to prevent blood clot formation, which suggests it may influence cell signaling pathways, gene expression, and cellular metabolism related to coagulation .

Molecular Mechanism

The specific molecular mechanism of this compound remains unclear due to limited research. Dabigatran, the parent compound, exerts its effects at the molecular level by binding to the active site of the thrombin molecule, inhibiting both thrombin activity and generation .

Temporal Effects in Laboratory Settings

Dabigatran, the parent compound, has been observed to undergo degradation under certain conditions, leading to drug activity loss or the occurrence of adverse effects associated with degradation products .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Dabigatran has been shown to have a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for routine coagulation monitoring .

Metabolic Pathways

Dabigatran, the parent compound, is known to undergo glucuronidation of the carboxylate moiety, resulting in the formation of the 1-O-acylglucuronide .

Transport and Distribution

Dabigatran, the parent compound, is known to be predominantly excreted in the feces after oral treatment and in the urine after intravenous treatment .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dabigatran impurity D involves the conversion of Dabigatran etexilate to the impurity D through a series of chemical reactions.", "Starting Materials": [ "Dabigatran etexilate" ], "Reaction": [ "Hydrolysis of Dabigatran etexilate to form Dabigatran", "Conversion of Dabigatran to Dabigatran ethyl ester", "Reduction of Dabigatran ethyl ester to Dabigatran ethyl amine", "Acetylation of Dabigatran ethyl amine to form Dabigatran impurity D" ] } | |

Numéro CAS |

1416446-43-9 |

Formule moléculaire |

C32H37N7O5 |

Poids moléculaire |

599.7 g/mol |

Nom IUPAC |

ethyl 3-[[2-[[4-(N-butoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |

InChI |

InChI=1S/C32H37N7O5/c1-4-6-19-44-32(42)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)3)31(41)39(18-16-29(40)43-5-2)27-9-7-8-17-34-27/h7-15,17,20,35H,4-6,16,18-19,21H2,1-3H3,(H2,33,37,42) |

Clé InChI |

WJPQOZUUJHIDCH-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

O-Butyl Dabigatran Ethyl Ester; N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine Ethyl Ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)

![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601603.png)

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)

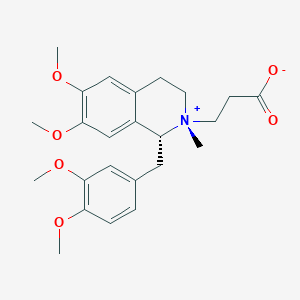

![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)